N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of new thiadiazole derivatives with different substituents.
Scientific Research Applications
Chemistry: N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .
Medicine: The compound’s potential as an anticancer agent is being explored. Thiadiazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines, and this compound is no exception .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The compound’s ability to cross cellular membranes allows it to reach intracellular targets effectively .
Comparison with Similar Compounds
- N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(phenylthio)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Comparison: N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide stands out due to its ethoxymethyl group, which imparts unique chemical properties. This group enhances the compound’s solubility and reactivity compared to other thiadiazole derivatives. Additionally, the presence of the 2-methylpentanamide moiety provides steric hindrance, which can influence the compound’s interaction with biological targets.
Properties
Molecular Formula |
C11H19N3O2S |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide |
InChI |
InChI=1S/C11H19N3O2S/c1-4-6-8(3)10(15)12-11-14-13-9(17-11)7-16-5-2/h8H,4-7H2,1-3H3,(H,12,14,15) |
InChI Key |
UITQBAISXBHDIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)COCC |
Origin of Product |
United States |
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